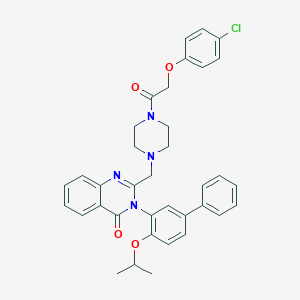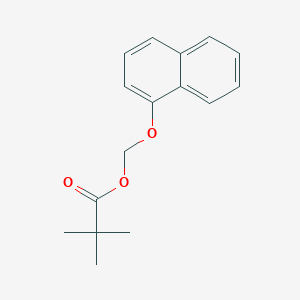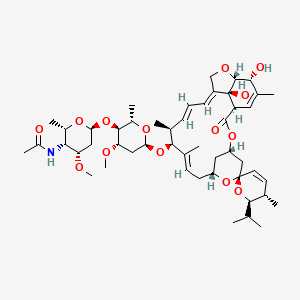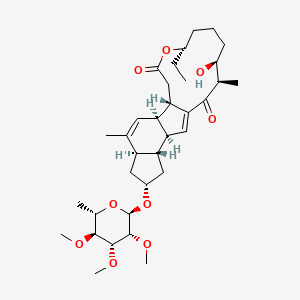![molecular formula C47H86O6 B3026227 9Z-octa</wbr>decenoic acid, 2-[(1-oxooctyl)</wbr>oxy]-1,3-</wbr>propanediyl ester CAS No. 139979-77-4](/img/structure/B3026227.png)
9Z-octadecenoic acid, 2-[(1-oxooctyl)oxy]-1,3-propanediyl ester
Descripción general
Descripción
“9Z-octadecenoic acid, 2-[(1-oxooctyl)oxy]-1,3-propanediyl ester” is a chemical compound with the molecular formula C47H86O6 . It is also known by other names such as [3-[(Z)-octadec-9-enoyl]oxy-2-octanoyloxypropyl] (Z)-octadec-9-enoate and 1,3-dioleoyl-2-capryloyl-sn-glycerol .
Molecular Structure Analysis
The molecular structure of this compound is complex due to its large size. It contains 47 carbon atoms, 86 hydrogen atoms, and 6 oxygen atoms . The InChI string, which provides a textual representation of the molecule’s structure, is available .Physical And Chemical Properties Analysis
This compound has a molecular weight of 747.2 g/mol . It has a high XLogP3-AA value of 17.9, indicating that it is very hydrophobic . It has no hydrogen bond donors and 6 hydrogen bond acceptors . The compound is highly complex, with a complexity score of 809 .Aplicaciones Científicas De Investigación
Oxidized Derivatives of Linoleic Acid and Inflammation
Linoleic acid and its oxidized derivatives, including hydroxyoctadecadienoic acids and oxo-octadecadienoic acids, play critical roles in inflammation associated with metabolic syndrome and cancer. These compounds regulate inflammatory processes through alteration of cell adhesion molecules and transcription factor pathways, suggesting potential applications in understanding and treating inflammation and associated disorders (Vangaveti et al., 2016).
Biotechnological Routes from Biomass
Lactic acid, produced via the fermentation of biomass, serves as a precursor for various chemicals, including 1,2-propanediol and lactate ester. This indicates the relevance of biotechnological processes in converting biomass to valuable chemical compounds, potentially including esters similar to the one (Gao, Ma, & Xu, 2011).
Fatty Acid Esters and Food Safety
Fatty acid esters of 3-monochloropropane-1,2-diol (3-MCPD esters) have been identified in various food categories, raising concerns due to their potential nephrotoxicity and testicular toxicity. Research on these compounds, including detection methods, toxicities, and mitigation strategies, highlights the importance of understanding fatty acid esters in ensuring food safety (Gao et al., 2019).
Downstream Processing of Biologically Produced Diols
The review on the recovery and purification of biologically produced 1,3-propanediol underscores the complexities in separating and purifying chemicals from fermentation broths. This knowledge can be applicable in processes involving the synthesis or breakdown of ester compounds in industrial biotechnology (Xiu & Zeng, 2008).
Renewable Resources in Coatings Technology
Advancements in using renewable resources, including plant proteins and vegetable oils, for coatings applications emphasize the role of natural compounds and their derivatives in developing environmentally friendly materials. Such research could inform the utilization of specific esters in coatings and paints (Derksen, Cuperus, & Kolster, 1996).
Mecanismo De Acción
Mode of Action
It is known that lipids can interact with cellular membranes, potentially altering their properties and affecting the function of membrane-bound proteins .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways this compound affects. Given its lipid nature, it could potentially be involved in lipid metabolism and signaling pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well studied. As a lipid compound, it is likely to be absorbed in the intestines and distributed throughout the body via the lymphatic system and bloodstream. It may be metabolized by enzymes in the liver and excreted via the bile or urine .
Result of Action
As a lipid, it could potentially alter membrane properties and affect the function of membrane-bound proteins .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, changes in temperature or pH could affect the compound’s structure and therefore its ability to interact with its targets. The presence of other molecules could either facilitate or inhibit its action .
Propiedades
IUPAC Name |
[3-[(Z)-octadec-9-enoyl]oxy-2-octanoyloxypropyl] (Z)-octadec-9-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H86O6/c1-4-7-10-13-15-17-19-21-23-25-27-29-31-34-36-39-45(48)51-42-44(53-47(50)41-38-33-12-9-6-3)43-52-46(49)40-37-35-32-30-28-26-24-22-20-18-16-14-11-8-5-2/h21-24,44H,4-20,25-43H2,1-3H3/b23-21-,24-22- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWYTXOTBSPZDA-SXAUZNKPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(OC(=O)CCCCCCC)COC(=O)CCCCCCC/C=C\CCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H86O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
747.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9Z-octadecenoic acid, 2-[(1-oxooctyl)oxy]-1,3-propanediyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![TG(18:1(9Z)/14:0/18:1(9Z))[iso3]](/img/structure/B3026147.png)
![(2S,3R,4E)-2-amino-13-[3-(4-pentyn-1-yl)-3H-diazirin-3-yl]-4-tridecene-1,3-diol](/img/structure/B3026149.png)
![(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-17-((R)-5-(benzyloxy)-5-oxopentan-2-yl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triyl tris(2-((S)-2-amino-3-methylbutanamido)acetate)](/img/structure/B3026152.png)
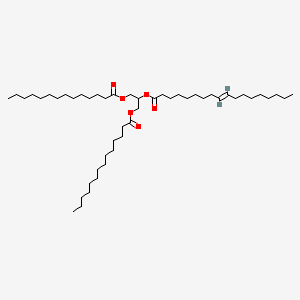
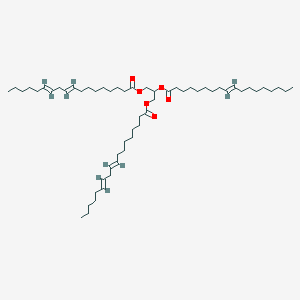
![Glycerol 1-palmitate 2,3-bis[(9Z)-9-hexadecenoate]](/img/structure/B3026157.png)
![9Z-octadecenoic acid, 1,1'-[2-[(1-oxodecyl)oxy]-1,3-propanediyl] ester](/img/structure/B3026158.png)
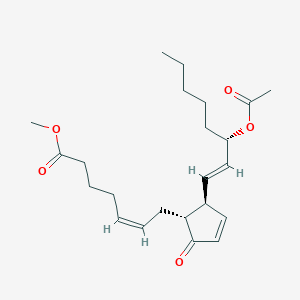
![carbonic acid, 2-bromoethyl 6'-methoxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3'-yl ester](/img/structure/B3026160.png)
